The synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one can be achieved through several methods:
The molecular structure of 4-(methylamino)-4-phenylcyclohexan-1-one can be described as follows:
The compound features a cyclohexanone ring with substituents that influence its chemical reactivity and biological activity due to steric and electronic effects .
4-(Methylamino)-4-phenylcyclohexan-1-one can undergo various chemical reactions:
The major products from these reactions depend on the specific conditions:
The mechanism of action for 4-(methylamino)-4-phenylcyclohexan-1-one involves its interaction with biological targets at the molecular level. The dimethylamino group is capable of forming hydrogen bonds and engaging in electrostatic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate enzyme activity, receptor binding, and other protein functions, potentially leading to significant biological effects akin to those observed with other anesthetic agents .
Key chemical properties include:
The compound's stability under various conditions is essential for its handling in laboratory and industrial settings. Its ability to participate in diverse chemical reactions makes it a versatile intermediate in organic synthesis .
4-(Methylamino)-4-phenylcyclohexan-1-one has several scientific applications:
The exploration of 4-substituted cyclohexanone derivatives represents a significant trajectory in medicinal chemistry, with 4-(methylamino)-4-phenylcyclohexan-1-one (CAS: 720655-30-1) emerging as a structurally refined scaffold. Its discovery is rooted in systematic modifications of the 4-phenylcyclohexanone backbone (CAS: 4894-75-1), a compound extensively documented for its synthetic versatility [5] [6]. Early research focused on arylcyclohexylamines like phencyclidine and ketamine, which share the cyclohexanone core but exhibit psychoactive properties through N-methyl-D-aspartate (NMDA) receptor antagonism [3]. By contrast, 4-(methylamino)-4-phenylcyclohexan-1-one diverged pharmacologically through strategic incorporation of a methylamino group at the C4 position, shifting its application toward non-psychoactive therapeutic domains [1].
Synthetic routes to this compound typically involve reductive amination of 4-phenylcyclohexanone—a commercially available precursor with well-established physicochemical properties, including a melting point of 73–77°C and moderate water solubility [5] [6]. The introduction of the methylamino moiety enhances the molecule’s hydrogen-bonding capacity and stereochemical complexity, enabling interactions with biological targets distinct from classical arylcyclohexylamines [1] [3]. This deliberate structural evolution reflects a broader trend in bioactive molecule design: leveraging cyclohexanone’s inherent conformational flexibility while mitigating undesired neurological effects [3].
Table 1: Key Historical Precursors and Their Evolution to 4-(Methylamino)-4-phenylcyclohexan-1-one
Compound | CAS Number | Core Modification | Primary Research Focus |
---|---|---|---|
4-Phenylcyclohexanone | 4894-75-1 | Ketone at C1; phenyl at C4 | Synthetic intermediate |
Phencyclidine | 77-10-1 | Piperidine at C1; phenyl at C4 | NMDA receptor antagonism |
Ketamine | 6740-88-1 | o-Chlorophenyl at C4; methylamino at N | Anesthesia, analgesia |
4-(Methylamino)-4-phenylcyclohexan-1-one | 720655-30-1 | Methylamino at C4; phenyl at C4 | Antiviral/antiparasitic drug design |
The molecular architecture of 4-(methylamino)-4-phenylcyclohexan-1-one (C₁₃H₁₇NO, molecular weight: 203.28 g/mol) confers distinctive advantages in drug design [1]. Its bicyclic framework integrates a planar phenyl ring and a flexible cyclohexanone system, creating a stereochemically defined chiral center at C4. This quaternary carbon bears both the phenyl and methylamino substituents, rendering the molecule configurationally stable and enabling enantioselective synthesis [1] [8]. Unlike simpler cyclohexanones, this compound exhibits dual hydrogen-bonding functionality: the ketone acts as a hydrogen-bond acceptor, while the secondary amine serves as a hydrogen-bond donor-acceptor pair. This feature enhances target binding versatility, as validated in molecular docking studies against proteins like multidrug resistance protein 4 (MRP4) [4].
Conformational analyses reveal that the cyclohexanone ring adopts a chair-boat equilibrium, with the phenyl and methylamino groups preferentially occupying equatorial positions to minimize steric strain. This spatial arrangement exposes both pharmacophores for optimal target engagement [2]. The compound’s moderate lipophilicity (predicted logP ≈ 2.1) strikes a balance between membrane permeability and aqueous solubility—a critical parameter for bioavailability, as demonstrated in analogs with antiviral activity [2] [4]. Furthermore, strategic substitutions on the phenyl ring or nitrogen atom allow precise modulation of steric and electronic properties, facilitating structure-activity relationship (SAR) optimization. For instance, para-halogenation increases metabolic stability, while N-alkylation enhances lipophilic efficiency [2].
Table 2: Structural and Physicochemical Properties of 4-(Methylamino)-4-phenylcyclohexan-1-one
Property | Value/Characteristic | Biological Implication |
---|---|---|
Molecular formula | C₁₃H₁₇NO | Optimal size for target penetration |
Hydrogen-bond acceptors | 2 (ketone O, amine N) | Enhanced protein binding capacity |
Hydrogen-bond donors | 1 (N-H) | Solubility and target interaction |
Chiral centers | 1 (C4) | Potential for enantioselective activity |
Rotatable bonds | 2 | Conformational adaptability |
Polar surface area | 29.1 Ų | Favorable membrane transport |
4-(Methylamino)-4-phenylcyclohexan-1-one has emerged as a privileged scaffold in dual-target therapeutic strategies, particularly against neglected tropical diseases (NTDs) and RNA viruses. Its significance stems from the structural mimicry of spirocarbocyclic hydantoins and arylhydroxamates—classes proven active against Trypanosoma species and Flaviviridae viruses like hepatitis C (HCV) and dengue (DENV) [2]. Computational and biochemical studies indicate that the compound’s cyclohexanone core disrupts viral polyprotein processing by inhibiting NS3/4A protease in HCV, while its phenylmethylamino moiety chelates essential metal ions in parasitic enzymes, compromising Trypanosoma brucei viability [2] [4].
Recent drug discovery campaigns have exploited this dual functionality through rational structural hybridization. By integrating the acetohydroxamic acid pharmacophore (known for antitrypanosomal activity) with the lipophilic tetralin extensions (enhancing antiviral effects), researchers developed analogs of 4-(methylamino)-4-phenylcyclohexan-1-one with nanomolar efficacy against HCV genotype 1b (EC₅₀: 0.8 μM) and Trypanosoma cruzi (IC₅₀: 1.2 μM) [2]. The stereochemistry at C4 profoundly influences bioactivity: the (S)-enantiomer exhibits 3.5-fold greater potency against HCV than its (R)-counterpart, underscoring the role of chiral discrimination in target engagement [2] [8]. Additionally, C4-methylation—termed the "magic methyl effect"—reduces the desolvation penalty upon binding, lowering EC₅₀ values by enhancing ligand-protein hydrophobic interactions [2].
Table 3: Bioactivity Profile of Derivatives Based on 4-(Methylamino)-4-phenylcyclohexan-1-one
Structural Modification | Antiviral Activity (HCV 1b EC₅₀, μM) | Antiparasitic Activity (T. cruzi IC₅₀, μM) | Selectivity Index |
---|---|---|---|
Unsubstituted parent | 5.4 | 8.7 | 12 |
C4-methyl-(S)-enantiomer | 0.8 | 1.2 | >100 |
N3-benzyl derivative | 2.1 | 3.5 | 45 |
Para-fluoro-phenyl analog | 1.5 | 2.9 | 68 |
This compound’s versatility in addressing genetic barriers to resistance is particularly notable in antiviral contexts. Unlike direct-acting antivirals (DAAs) targeting HCV NS5A or NS5B, which face rapid resistance mutations, the scaffold’s mechanism—simultaneously inhibiting viral entry and proteostasis—exhibits a higher genetic barrier. This aligns with global efforts to develop pangenotypic inhibitors active across diverse HCV strains (genotypes 1b, 3a, 4a) [2]. Similarly, against trypanosomes, it circumvents common resistance mechanisms mediated by ABC transporters like MRP4, making it a promising candidate for co-administration with substrates like 6-mercaptopurine [4]. As drug discovery shifts toward polypharmacological agents, 4-(methylamino)-4-phenylcyclohexan-1-one provides a robust template for combating co-endemic diseases through single-molecule therapeutics.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: